Cas no 2138552-30-2 (1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide)

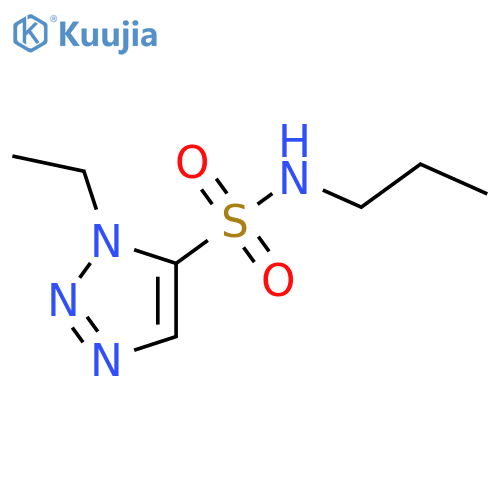

2138552-30-2 structure

商品名:1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide

1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide

- EN300-1178983

- 2138552-30-2

-

- インチ: 1S/C7H14N4O2S/c1-3-5-9-14(12,13)7-6-8-10-11(7)4-2/h6,9H,3-5H2,1-2H3

- InChIKey: OMWBCONSZGAZHW-UHFFFAOYSA-N

- ほほえんだ: S(C1=CN=NN1CC)(NCCC)(=O)=O

計算された属性

- せいみつぶんしりょう: 218.08374688g/mol

- どういたいしつりょう: 218.08374688g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1178983-2500mg |

1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide |

2138552-30-2 | 2500mg |

$1370.0 | 2023-10-03 | ||

| Enamine | EN300-1178983-5000mg |

1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide |

2138552-30-2 | 5000mg |

$2028.0 | 2023-10-03 | ||

| Enamine | EN300-1178983-500mg |

1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide |

2138552-30-2 | 500mg |

$671.0 | 2023-10-03 | ||

| Enamine | EN300-1178983-10000mg |

1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide |

2138552-30-2 | 10000mg |

$3007.0 | 2023-10-03 | ||

| Enamine | EN300-1178983-1000mg |

1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide |

2138552-30-2 | 1000mg |

$699.0 | 2023-10-03 | ||

| Enamine | EN300-1178983-1.0g |

1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide |

2138552-30-2 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1178983-100mg |

1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide |

2138552-30-2 | 100mg |

$615.0 | 2023-10-03 | ||

| Enamine | EN300-1178983-250mg |

1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide |

2138552-30-2 | 250mg |

$642.0 | 2023-10-03 | ||

| Enamine | EN300-1178983-50mg |

1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide |

2138552-30-2 | 50mg |

$587.0 | 2023-10-03 |

1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide 関連文献

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

2138552-30-2 (1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide) 関連製品

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 42464-96-0(NNMTi)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量